1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile
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Overview
Description
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused pyrazole and pyrimidine ring system, making it a versatile scaffold for the development of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyrazole with cyanoacetic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-D]pyrimidine-3-carboxylic acid, while reduction may produce pyrazolo[3,4-D]pyrimidine-3-methanol .
Scientific Research Applications
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile can be compared with other similar compounds such as:
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with a fused ring system, known for its CDK2 inhibitory activity.
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar pyrazole ring but differ in their fused ring structure, leading to distinct biological activities.
The uniqueness of this compound lies in its specific ring fusion and the presence of a cyano group, which contributes to its diverse reactivity and biological properties .
Properties
Molecular Formula |
C6H3N5 |
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Molecular Weight |
145.12 g/mol |
IUPAC Name |
2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-4-2-8-3-9-6(4)11-10-5/h2-3H,(H,8,9,10,11) |
InChI Key |
IVUZZGZAKBPNAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC2=NNC(=C21)C#N |
Origin of Product |
United States |
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